molecular formula C30H41N3O6S B12707726 N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid CAS No. 10088-11-6

N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid

Cat. No.: B12707726
CAS No.: 10088-11-6
M. Wt: 571.7 g/mol
InChI Key: BCKJSAMMYQTYRU-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a nitrophenyl group, and a phenylmethoxypentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-nitrophenylsulfenyl chloride to introduce the nitrophenyl group. The final step involves the condensation of the resulting compound with 5-oxo-5-phenylmethoxypentanoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexyl and phenylmethoxypentanoic acid moieties can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

10088-11-6

Molecular Formula

C30H41N3O6S

Molecular Weight

571.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C18H18N2O6S.C12H23N/c21-17(26-12-13-6-2-1-3-7-13)11-10-14(18(22)23)19-27-16-9-5-4-8-15(16)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,14,19H,10-12H2,(H,22,23);11-13H,1-10H2

InChI Key

BCKJSAMMYQTYRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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